molecular formula C14H10O6S B14731038 3,3'-Sulfonylbis(6-hydroxybenzaldehyde) CAS No. 6954-29-6

3,3'-Sulfonylbis(6-hydroxybenzaldehyde)

Cat. No.: B14731038
CAS No.: 6954-29-6
M. Wt: 306.29 g/mol
InChI Key: NRBDZRMCFXNSFF-UHFFFAOYSA-N
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Description

3,3’-Sulfonylbis(6-hydroxybenzaldehyde) is an organic compound with the molecular formula C14H10O6S It is characterized by the presence of two hydroxybenzaldehyde groups connected by a sulfonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) typically involves the reaction of 3-hydroxybenzaldehyde with a sulfonylating agent. One common method is the reaction of 3-hydroxybenzaldehyde with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-Sulfonylbis(6-hydroxybenzaldehyde) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Ethers or esters depending on the substituent.

Scientific Research Applications

3,3’-Sulfonylbis(6-hydroxybenzaldehyde) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3,3’-Sulfonylbis(6-hydroxybenzaldehyde) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dihydroxybenzidine: Similar structure but lacks the sulfonyl bridge.

    4,4’-Sulfonylbis(2-methylphenol): Contains a sulfonyl bridge but different substituents.

Uniqueness

3,3’-Sulfonylbis(6-hydroxybenzaldehyde) is unique due to the presence of both hydroxy and aldehyde groups, along with the sulfonyl bridge. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications.

Properties

CAS No.

6954-29-6

Molecular Formula

C14H10O6S

Molecular Weight

306.29 g/mol

IUPAC Name

5-(3-formyl-4-hydroxyphenyl)sulfonyl-2-hydroxybenzaldehyde

InChI

InChI=1S/C14H10O6S/c15-7-9-5-11(1-3-13(9)17)21(19,20)12-2-4-14(18)10(6-12)8-16/h1-8,17-18H

InChI Key

NRBDZRMCFXNSFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)C=O)C=O)O

Origin of Product

United States

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